4-Fluoro-3-diethylaminomethylaniline
Overview
Description
4-Fluoro-3-diethylaminomethylaniline is an organic compound that belongs to the class of fluoroanilines It is characterized by the presence of a fluorine atom attached to the benzene ring and a diethylaminomethyl group attached to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-diethylaminomethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine in 1,4-difluorobenzene by different amino groups . Another method includes the reduction or hydrolysis of 4-fluoroanilides . Additionally, the condensation of 4-fluoroaniline with diethylaminomethyl chloride under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-diethylaminomethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Fluoro-3-diethylaminomethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-diethylaminomethylaniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The diethylaminomethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the diethylaminomethyl group, resulting in different chemical properties and applications.
3-Fluoro-4-methylaniline: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and use.
4-Fluoro-3-nitroaniline:
Uniqueness
4-Fluoro-3-diethylaminomethylaniline is unique due to the combination of the fluorine atom and the diethylaminomethyl group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
3-(diethylaminomethyl)-4-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNAMVZPHXGABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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